4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride
Overview
Description
“4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 940284-81-1 . It has a molecular weight of 270.76 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-ethyl-1-piperazinyl)benzoic acid hydrochloride . The InChI code is 1S/C13H18N2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6H,2,7-10H2,1H3,(H,16,17);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 270.76 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Various synthesis methods have been explored for compounds structurally related to 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride. For example, Lu Xiao-qin (2010) described the synthesis of a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, highlighting the bromination and amination steps involved in its production (Lu Xiao-qin, 2010). Similarly, Koroleva et al. (2012) reported an efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib (Koroleva et al., 2012).
Chemical Structure Analysis : The crystal structure of related compounds has been analyzed to understand their conformation and bonding. For instance, Ozbey et al. (2001) determined the crystal structure of a compound similar to this compound, providing insights into its molecular conformation (Ozbey et al., 2001).
Potential Therapeutic Applications
Antituberculosis Activity : Compounds structurally similar to this compound have been synthesized and evaluated for their potential antituberculosis properties. For example, Kayukova et al. (2010) synthesized O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes and found interesting antituberculosis properties in vitro (Kayukova et al., 2010).
Biological Activity Assessment : The biological properties of related compounds, including their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, have been investigated. Gevorgyan et al. (2017) synthesized derivatives and assessed their biological activities, demonstrating potential therapeutic applications (Gevorgyan et al., 2017).
Molecular Modifications and Effects
- Modification and Analysis of Derivatives : Research has focused on modifying the molecular structure of similar compounds to explore their chemical and biological properties. For instance, Morera et al. (2012) developed a series of compounds to test on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), highlighting the importance of molecular modifications (Morera et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6H,2,7-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXIEWIFTRSCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940284-81-1 | |
Record name | 4-(4-ethylpiperazin-1-yl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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